Atropaldehyde

Description

This compound is a member of phenylacetaldehydes.

Structure

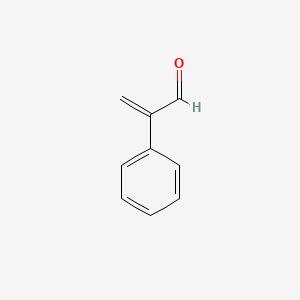

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBRJUBOJXNIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964238 | |

| Record name | 2-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-10-3 | |

| Record name | 2-Phenylacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Atropaldehyde chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropaldehyde (2-phenylpropenal) is an α,β-unsaturated aldehyde of significant interest due to its role as a reactive metabolite and its potential applications in organic synthesis. This document provides a detailed overview of the chemical structure, properties, synthesis, and biological activities of this compound. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and an exploration of its known mechanism of toxicity. This guide is intended to serve as a comprehensive resource for researchers and professionals working with or encountering this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 2-phenylprop-2-enal, is a conjugated aromatic aldehyde. The presence of a phenyl group in conjugation with an aldehyde functional group via a carbon-carbon double bond dictates its chemical reactivity and biological properties.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-phenylprop-2-enal | |

| Synonyms | Atropaldehyd, 2-Phenylacrylaldehyde, 2-Phenyl-2-propene-1-al | |

| CAS Number | 4432-63-7 | |

| Molecular Formula | C₉H₈O | |

| Molecular Weight | 132.16 g/mol | |

| Appearance | Colorless liquid or solid | [1] |

| Melting Point | 38-40 °C | [1] |

| Boiling Point | 260 °C at 760 mmHg | [1] |

| Density | 0.996 g/cm³ | [1] |

| Flash Point | 86.5 °C | [1] |

Spectroscopic Data

The spectroscopic data for this compound are crucial for its identification and characterization.

Table 2: Summary of Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to aldehydic, vinylic, and aromatic protons are expected. The aldehydic proton will be significantly downfield. |

| ¹³C NMR | Resonances for carbonyl, vinylic, and aromatic carbons. The carbonyl carbon will be in the characteristic downfield region for aldehydes. |

| Infrared (IR) | Strong C=O stretching vibration characteristic of an α,β-unsaturated aldehyde (typically 1685-1710 cm⁻¹). C=C stretching and aromatic C-H bending are also expected.[2] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 132. Fragmentation patterns would likely involve the loss of -CHO (m/z = 29) and the phenyl group. The ArC≡O⁺ fragment may lose CO to form a phenyl ion at m/z 77.[3] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the hydrolysis of its corresponding acetal, 2-phenyl-2-propenal dimethyl acetal.

Experimental Protocol: Synthesis of 2-Phenyl-2-propenal Dimethyl Acetal

A general and widely applicable method for the synthesis of acetals involves the acid-catalyzed reaction of an aldehyde with an alcohol.[1][4]

Materials:

-

2-Phenylpropionaldehyde

-

Methanol (anhydrous)

-

Acid catalyst (e.g., p-toluenesulfonic acid or dry HCl)

-

Dean-Stark apparatus

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-phenylpropionaldehyde, a molar excess of anhydrous methanol (typically 2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Add toluene as the azeotroping solvent.

-

Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 2-phenyl-2-propenal dimethyl acetal.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for the hydrolysis of the corresponding acetal.

Materials:

-

2-Phenyl-2-propenal dimethyl acetal

-

Formic acid

-

Water

-

Petroleum ether

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Cool 15 g of 2-phenyl-2-propenal dimethyl acetal in a 100-mL flask to approximately 4°C using an ice bath.

-

In a separate beaker, prepare a mixture of 15 mL of formic acid and 4 mL of water and cool it to a similar temperature.

-

Add the cooled formic acid/water mixture to the acetal in one portion with vigorous stirring. The temperature should drop to around -4°C.

-

Stir the homogeneous mixture for exactly 60 seconds.

-

Quench the reaction by adding 15 mL of petroleum ether and 25 mL of water.

-

Transfer the mixture to a separatory funnel and shake thoroughly.

-

Separate the organic layer and wash the aqueous layer with an additional 25 mL of petroleum ether.

-

Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

For purification, dissolve the crude product in a minimal amount of a 1:1 mixture of petroleum ether and diethyl ether and cool to approximately -50°C to induce crystallization.

-

Filter the colorless crystals and wash with a small amount of the cold solvent mixture.

-

Dry the product under vacuum to yield pure this compound.

Caption: Synthesis of this compound via Acetal Hydrolysis.

Biological Activity and Mechanism of Toxicity

This compound is primarily known for its role as a toxic metabolite of the antiepileptic drug felbamate.[5] Its toxicity is attributed to its high reactivity as an α,β-unsaturated aldehyde.

Inhibition of Aldehyde Dehydrogenase (ALDH) and Glutathione S-Transferase (GST)

This compound has been shown to inhibit the activity of key detoxifying enzymes, namely aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST).[5]

-

ALDH Inhibition: ALDHs are a superfamily of enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids.[6][7] Inhibition of ALDH by this compound leads to the accumulation of reactive aldehydes, which can cause cellular damage. The mechanism of inhibition likely involves the covalent modification of the enzyme's active site by the electrophilic aldehyde. Specifically, a cysteine residue in the ALDH active site can perform a nucleophilic attack on the carbonyl carbon of this compound.[8]

-

GST Inhibition and Glutathione Depletion: GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds, facilitating their detoxification and excretion.[5] this compound can be detoxified through conjugation with GSH. However, high concentrations of this compound can lead to the depletion of cellular GSH stores and inhibition of GST activity. This compromises the cell's antioxidant defense system and increases its susceptibility to oxidative stress and damage from other electrophiles.[5][9]

The reaction of this compound with glutathione can occur via a Michael addition at the β-carbon of the α,β-unsaturated system.

Caption: Mechanism of this compound Toxicity.

Safety and Handling

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a reactive α,β-unsaturated aldehyde with significant implications in both synthetic chemistry and toxicology. Its synthesis from its acetal is a straightforward process, but the compound's reactivity necessitates careful handling. The primary mechanism of its toxicity involves the inhibition of crucial detoxifying enzymes, ALDH and GST, leading to cellular damage. This technical guide provides a foundational understanding of this compound for researchers and professionals, emphasizing the need for caution and adherence to safety protocols when working with this compound. Further research into its biological activities and potential therapeutic applications, as well as the development of more detailed spectroscopic and safety data, is warranted.

References

- 1. 2-Phenylpropionaldehyde dimethyl acetal | 90-87-9 | Benchchem [benchchem.com]

- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 3. GCMS Section 6.11.4 [people.whitman.edu]

- 4. ymerdigital.com [ymerdigital.com]

- 5. Reactivity of this compound, a felbamate metabolite in human liver tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. benchchem.com [benchchem.com]

- 12. Rapid Quantification of Oxidized and Reduced Forms of Glutathione Using Ortho -phthalaldehyde in Cultured Mammalian Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conjugation of acetaldehyde with cysteinylglycine, the first metabolite in glutathione breakdown by gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Atropaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of atropaldehyde (2-phenylpropenal), a reactive α,β-unsaturated aldehyde. It covers the fundamental chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. This guide also presents a detailed, peer-reviewed experimental protocol for its synthesis. Furthermore, it explores the biological significance of this compound as a reactive metabolite of the antiepileptic drug felbamate, detailing its role in felbamate-associated hepatotoxicity through the inhibition of key detoxification enzymes. This information is supplemented with a signaling pathway diagram to visually represent its mechanism of toxicity.

Chemical and Physical Properties

This compound, systematically named 2-phenylpropenal, is a colorless solid at room temperature.[1] It is characterized by the presence of a phenyl group and an aldehyde functional group conjugated with a carbon-carbon double bond, which contributes to its high reactivity.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference |

| CAS Number | 4432-63-7 | [2] |

| Molecular Formula | C₉H₈O | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| IUPAC Name | 2-phenylprop-2-enal | [2] |

| Synonyms | This compound, 2-Phenylacrylaldehyde, α-Phenylacrolein | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 38-40 °C | [1] |

| Boiling Point | 118-120 °C at 16 mmHg | [1] |

| Appearance | Colorless crystals | [1] |

Synthesis of this compound: Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a peer-reviewed procedure in Organic Syntheses.[1] This synthesis involves the hydrolysis of 2-phenyl-2-propen-1-al diethyl acetal.

Materials and Equipment:

-

2-phenyl-2-propen-1-al diethyl acetal

-

Formic acid

-

Petroleum ether

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

100-mL flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator (optional)

Procedure:

-

Cooling: In a 100-mL flask equipped with a magnetic stirrer and a thermometer, cool 15 g of 2-phenyl-2-propen-1-al diethyl acetal to approximately 4°C in an ice bath.

-

Preparation of Hydrolysis Reagent: In a separate container, prepare a mixture of 15 mL of formic acid and 4 mL of water and cool it to a similar temperature.

-

Reaction Initiation: Add the cooled formic acid-water mixture to the acetal in one portion with vigorous stirring. A temperature drop to about -4°C should be observed.

-

Quenching: Stir the homogeneous mixture for 60 seconds and then quench the reaction by adding 15 mL of petroleum ether and 25 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and shake thoroughly. Separate the organic layer, and extract the aqueous phase with an additional 25 mL of petroleum ether.

-

Drying and Concentration: Combine the organic fractions and dry them over anhydrous magnesium sulfate. Filter the solution and concentrate it in vacuo.

-

Crystallization: To the crude aldehyde, add a mixture of 10 mL each of petroleum ether and diethyl ether. Cool the solution to approximately -50°C.

-

Isolation of Product: After 15 minutes, filter the colorless crystals and wash them with a few milliliters of the solvent mixture pre-cooled to 0°C.

-

Final Product: The vacuum-dried product should yield 5.8–6.8 g (71–83%) of this compound. Recrystallization from a mixture of diethyl ether and petroleum ether will yield a product with a melting point of 38–40°C.

Biological Significance and Signaling Pathway

This compound is a significant metabolite in the context of drug metabolism and toxicology. It is the reactive bioactivation product of the antiepileptic drug felbamate. The formation of this compound is implicated in the hepatotoxicity observed in some patients treated with felbamate.

This compound is an electrophilic species that can readily react with cellular nucleophiles, including proteins and glutathione (GSH). Its toxicity is primarily attributed to its ability to inhibit key detoxification enzymes, namely aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST). The inhibition of these enzymes leads to an accumulation of reactive aldehydes and other toxic species, contributing to cellular stress and liver injury.

The following diagram illustrates the metabolic pathway from felbamate to this compound and the subsequent inhibition of detoxification pathways.

Conclusion

This technical guide has provided essential information on this compound for researchers and professionals in the fields of chemistry and drug development. The detailed chemical and physical data, along with a reliable synthesis protocol, serve as a valuable resource for laboratory work. Furthermore, the elucidation of its role as a reactive metabolite and its mechanism of toxicity highlights the importance of understanding metabolic pathways in drug safety and development. The provided signaling pathway diagram offers a clear visual representation of this complex biological process.

References

Metabolic Formation of Atropaldehyde from Felbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felbamate, an anticonvulsant drug, is associated with rare but severe idiosyncratic toxicities, including hepatotoxicity and aplastic anemia. Evidence suggests that these adverse effects are linked to its metabolic bioactivation to a reactive and cytotoxic metabolite, atropaldehyde (2-phenylpropenal). This technical guide provides an in-depth overview of the metabolic pathway leading to the formation of this compound from felbamate. It details the key intermediates, their chemical stability, and the experimental protocols used to study this bioactivation process. Quantitative data on the cytotoxicity of felbamate and its metabolites are summarized to provide a comprehensive understanding of the structure-toxicity relationship. This document is intended to serve as a resource for researchers and professionals in drug development and toxicology investigating the mechanisms of drug-induced toxicities.

Introduction

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an antiepileptic agent effective in treating partial seizures and seizures associated with Lennox-Gastaut syndrome.[1] Despite its efficacy, the clinical use of felbamate is limited due to the risk of aplastic anemia and hepatic failure.[2] The prevailing hypothesis for these idiosyncratic drug reactions is the metabolic formation of a reactive α,β-unsaturated aldehyde, this compound.[2][3] This guide delineates the scientific understanding of this metabolic activation pathway.

The Metabolic Pathway from Felbamate to this compound

The bioactivation of felbamate to this compound is a multi-step process that occurs primarily in the liver. The pathway involves enzymatic hydrolysis and oxidation to form unstable intermediates that ultimately lead to the formation of the reactive this compound.

The metabolic cascade begins with the hydrolysis of one of the carbamate groups of felbamate, a reaction catalyzed by carboxylesterases.[4] This is followed by oxidation of the resulting alcohol to an aldehyde, a reaction mediated by cytochrome P450 enzymes, particularly CYP2E1 and CYP3A4.[5][6] The key unstable intermediate, 3-carbamoyl-2-phenylpropionaldehyde, can then undergo β-elimination to form this compound or cyclize to a more stable hemiaminal, 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (CCMF).[3][7]

Key Intermediates and Their Stability

The toxicity of felbamate is intrinsically linked to the chemical properties of its metabolites.

-

3-Carbamoyl-2-phenylpropionaldehyde: This aldehyde is highly unstable under physiological conditions, with a half-life of less than or equal to 30 seconds at pH 7.4.[3][7] Its instability drives the formation of the more stable downstream products.

-

4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (CCMF): In contrast to the aldehyde, CCMF is significantly more stable, with a half-life of approximately 2.8 to 5 hours in phosphate buffer at pH 7.4.[7][8] This cyclic carbamate can act as a reservoir for the reactive aldehyde, slowly releasing it over time.[7]

-

This compound (2-Phenylpropenal): As an α,β-unsaturated aldehyde, this compound is a potent electrophile that can readily react with cellular nucleophiles, such as the thiol groups in glutathione and cysteine residues in proteins.[3] This reactivity is believed to be the molecular basis for its cytotoxicity.

Quantitative Data

The following tables summarize key quantitative data regarding the stability and cytotoxicity of felbamate and its metabolites.

Table 1: Stability of Felbamate Metabolites

| Compound | Condition | Half-life (t½) | Reference |

| 3-Carbamoyl-2-phenylpropionaldehyde | Physiological pH (7.4) | ≤ 30 seconds | [3][7] |

| 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (CCMF) | Phosphate buffer (pH 7.4), 37°C | 2.8 - 5 hours | [7][8] |

Table 2: In Vitro Cytotoxicity of Felbamate and its Metabolites

| Compound | Cell Line | Cytotoxicity Endpoint (GI₅₀) | Reference |

| This compound | Cultured Fibroblasts | 4.1 ± 1.1 µM | [3] |

| 3-Carbamoyl-2-phenylpropionaldehyde | Cultured Fibroblasts | 53 ± 8 µM | [3] |

| 2-Phenyl-1,3-propanediol monocarbamate | Cultured Fibroblasts | > 500 µM | [3] |

| 3-Carbamoyl-2-phenylpropionic acid | Cultured Fibroblasts | > 500 µM | [3] |

Experimental Protocols

This section provides an overview of the experimental methodologies used to investigate the metabolic formation and toxicity of this compound.

Synthesis of 3-Carbamoyl-2-phenylpropionaldehyde

Due to its instability, 3-carbamoyl-2-phenylpropionaldehyde is not commercially available and must be synthesized for in vitro studies. While detailed protocols are proprietary, the synthesis generally involves the controlled oxidation of 2-phenyl-1,3-propanediol monocarbamate.

In Vitro Metabolism Studies

These studies are crucial for identifying the metabolic pathways and the enzymes involved.

Workflow for In Vitro Metabolism of Felbamate

A typical protocol involves:

-

Incubation Mixture: A buffered solution (e.g., potassium phosphate, pH 7.4) containing human liver microsomes (as a source of CYP450 enzymes), felbamate, and an NADPH-regenerating system (to support CYP450 activity).

-

Incubation: The mixture is incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites.[9][10]

Cytotoxicity Assays

These assays are used to determine the toxicity of this compound and its precursors to cells. A common method is the MTT assay.

MTT Assay Protocol Overview

-

Cell Culture: Plate a suitable cell line (e.g., human hepatocytes or fibroblasts) in a 96-well plate and allow them to adhere.

-

Compound Exposure: Treat the cells with various concentrations of this compound, its precursors, or felbamate for a defined period (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the purple solution using a microplate reader. The intensity of the color is proportional to the number of viable cells.[11]

Conclusion

The bioactivation of felbamate to the reactive metabolite this compound is a critical event in the manifestation of its idiosyncratic toxicities. Understanding the metabolic pathway, the stability of the intermediates, and the inherent cytotoxicity of this compound is essential for the development of safer anticonvulsant therapies. The experimental approaches outlined in this guide provide a framework for investigating the mechanisms of drug-induced toxicity and for screening new chemical entities for their potential to form reactive metabolites. Further research into the specific genetic and environmental factors that may predispose individuals to this metabolic pathway could lead to personalized medicine approaches to mitigate the risks associated with felbamate therapy.

References

- 1. Felbamate - Wikipedia [en.wikipedia.org]

- 2. Felbamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetic interactions with felbamate. In vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stability and comparative metabolism of selected felbamate metabolites and postulated fluorofelbamate metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potentially reactive cyclic carbamate metabolite of the antiepileptic drug felbamate produced by human liver tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Potentially reactive cyclic carbamate metabolite of the antiepileptic drug felbamate produced by human liver tissue in vitro. | Semantic Scholar [semanticscholar.org]

- 11. staging.aapd.org [staging.aapd.org]

Atropaldehyde: A Comprehensive Spectroscopic and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for atropaldehyde (2-phenylprop-2-enal), a reactive α,β-unsaturated aldehyde. This compound is a significant metabolite of the antiepileptic drug felbamate, and its high reactivity is implicated in the drug's associated toxicities. Understanding its structural and metabolic characteristics is crucial for toxicology studies and the development of safer pharmaceuticals. This document summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these analyses, and visualizes its key metabolic detoxification pathway.

Spectroscopic Data Summary

The following tables provide a summary of the available and predicted spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~9.7 | Singlet (s) | Aldehydic proton (-CHO) |

| ~7.5 - 7.3 | Multiplet (m) | Aromatic protons (C₆H₅) |

| ~6.4 | Singlet (s) | Vinylic proton |

| ~6.1 | Singlet (s) | Vinylic proton |

¹³C NMR (Predicted) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~193 | Carbonyl Carbon (C=O) |

| ~150 | Vinylic Carbon (quaternary) |

| ~136 | Vinylic Carbon (-CH₂) |

| ~134 | Aromatic Carbon (quaternary) |

| ~130 | Aromatic Carbon (-CH) |

| ~129 | Aromatic Carbon (-CH) |

| ~128 | Aromatic Carbon (-CH) |

Table 2: Infrared (IR) Spectroscopic Data

The following table lists the expected characteristic absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3080 - 3010 | C-H Stretch | Aromatic & Vinylic |

| ~2820 and ~2720 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1700 - 1685 | C=O Stretch | α,β-unsaturated Aldehyde |

| ~1625 | C=C Stretch | Vinylic & Aromatic |

Table 3: Mass Spectrometry (MS) Data

The following data represents the major fragments observed in the electron ionization (EI) mass spectrum of this compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 132 | Moderate | [M]⁺ (Molecular Ion) |

| 131 | High | [M-H]⁺ |

| 103 | High | [M-CHO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Metabolic Detoxification Pathway

This compound is a reactive electrophile formed from the metabolism of felbamate. Its detoxification is critical to mitigate cellular damage. The primary pathways involve oxidation by aldehyde dehydrogenase (ALDH) to the less reactive 2-phenylpropenoic acid, or conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST).

Experimental Protocols

The following sections detail standardized protocols for obtaining the spectroscopic data for an analyte such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or higher instrument.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Collect a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of at least 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to 0-220 ppm.

-

A significantly larger number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H spectrum and analyze the chemical shifts and coupling constants to assign signals to the corresponding nuclei.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound through their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Neat Liquid/Thin Film):

-

Place one to two drops of liquid this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Place the prepared sample in the spectrometer's sample holder.

-

Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Identify the major absorption bands and correlate them to specific functional group vibrations (e.g., C=O stretch, C-H stretch, C=C stretch) using standard correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to characterize its fragmentation pattern for structural confirmation.

Methodology:

-

Sample Introduction and Ionization (GC-MS with Electron Ionization):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the analyte from any impurities.

-

As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionize the sample using a standard electron ionization (EI) source, typically at 70 eV.

-

-

Mass Analysis:

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion at a specific m/z value.

-

Analyze the resulting mass spectrum to identify the molecular ion peak [M]⁺, which corresponds to the molecular weight of this compound (132.16 g/mol ).

-

Identify the base peak (the most intense peak) and other significant fragment ions.

-

Propose fragmentation pathways that explain the observed m/z values to further confirm the structure.

-

Atropaldehyde: A Comprehensive Technical Guide to its Reactivity and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropaldehyde, scientifically known as 2-phenylpropenal, is an α,β-unsaturated aldehyde of significant interest due to its dual role as a reactive chemical intermediate and a toxic metabolite. This technical guide provides an in-depth exploration of the reactivity and reaction mechanisms of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. The document covers its core chemical properties, synthesis, and a detailed analysis of its participation in a variety of organic reactions, including Michael additions, cycloadditions, olefination reactions, and oxidation-reduction transformations. Furthermore, its potential as a building block in the synthesis of complex molecules and its implications in toxicology and drug metabolism are discussed. This guide aims to furnish a comprehensive understanding of this compound's chemical behavior, supported by detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate its application in research and development.

Introduction

This compound (2-phenylpropenal) is an organic compound with the chemical formula C₉H₈O.[1] Its structure, featuring a phenyl group conjugated with a propenal moiety, imparts a unique reactivity profile, making it a subject of interest in both synthetic organic chemistry and toxicology. As an α,β-unsaturated aldehyde, this compound possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. This electronic characteristic governs its participation in a wide array of chemical transformations.

From a toxicological standpoint, this compound is recognized as a reactive metabolite of the antiepileptic drug felbamate.[2] Its high reactivity with biological nucleophiles, such as glutathione and cellular macromolecules, is implicated in the hepatotoxicity associated with the parent drug.[2] Understanding the chemical reactivity of this compound is therefore crucial for elucidating the mechanisms of felbamate-induced toxicity and for the development of safer therapeutic agents.

In the realm of synthetic chemistry, this compound serves as a versatile building block for the construction of more complex molecular architectures, including various heterocyclic compounds. Its ability to undergo a range of reactions makes it a valuable precursor in the synthesis of fine chemicals and potential pharmaceutical intermediates.

This guide provides a detailed examination of the reactivity and reaction mechanisms of this compound, with a focus on its practical application in a laboratory setting.

Synthesis of this compound

One common approach involves the aldol condensation of benzaldehyde with acetaldehyde, followed by dehydration. Alternatively, the oxidation of the corresponding allylic alcohol, 2-phenyl-2-propen-1-ol, can yield this compound.

Core Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its conjugated system. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). The regioselectivity of the attack is influenced by the nature of the nucleophile, with "hard" nucleophiles favoring 1,2-addition and "soft" nucleophiles favoring 1,4-addition.

Michael Addition (Conjugate Addition)

The Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds, where a nucleophile adds to the β-carbon. This reaction is of great synthetic utility for the formation of carbon-carbon and carbon-heteroatom bonds.

General Mechanism: The reaction is typically catalyzed by a base, which deprotonates the nucleophile (Michael donor) to generate a more potent nucleophile. This nucleophile then attacks the β-carbon of this compound (the Michael acceptor), leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final 1,4-adduct.

Caption: General mechanism of the Michael addition to this compound.

Nucleophiles for Michael Addition to this compound: A variety of nucleophiles can participate in Michael additions with this compound, including:

-

Organocuprates (Gilman Reagents): These are soft nucleophiles that selectively perform 1,4-addition to α,β-unsaturated carbonyls.[3][4][5] The reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would be expected to yield 3-phenylbutanal.

-

Thiols: Thiolates are excellent soft nucleophiles for Michael additions.

-

Amines: Primary and secondary amines can add to this compound in a conjugate fashion.

-

Enolates: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are classic Michael donors.

Table 1: Representative Michael Addition Reactions of this compound (Hypothetical Data)

| Nucleophile (Michael Donor) | Product | Typical Conditions | Expected Yield (%) |

|---|---|---|---|

| (CH₃)₂CuLi | 3-Phenylbutanal | THF, -78 °C to rt | >90 |

| Thiophenol / Et₃N | 3-(Phenylthio)-2-phenylpropanal | CH₂Cl₂, rt | 85-95 |

| Diethylamine | 3-(Diethylamino)-2-phenylpropanal | Ethanol, rt | 80-90 |

| Diethyl malonate / NaOEt | Diethyl 2-(2-phenyl-3-oxopropyl)malonate | Ethanol, reflux | 75-85 |

Cycloaddition Reactions

This compound can participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, due to the presence of an activated double bond.

Diels-Alder Reaction: In a Diels-Alder reaction, this compound (the dienophile) reacts with a conjugated diene to form a six-membered ring. The reaction is typically favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. The aldehyde group of this compound serves as the electron-withdrawing group.

General Mechanism: The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state.

Caption: Concerted mechanism of the Diels-Alder reaction with this compound.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic effects of the substituents on both the diene and the dienophile.[6]

Table 2: Predicted Diels-Alder Reactions of this compound

| Diene | Expected Major Product | Typical Conditions |

|---|---|---|

| 1,3-Butadiene | 4-Phenylcyclohex-3-enecarbaldehyde | Toluene, heat |

| 2,3-Dimethyl-1,3-butadiene | 1,2-Dimethyl-4-phenylcyclohex-3-enecarbaldehyde | Toluene, heat |

| Cyclopentadiene | 3-Phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde (endo isomer favored) | CH₂Cl₂, rt |

Olefination Reactions

The carbonyl group of this compound can be converted to a double bond through olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene.[7] The reaction is a reliable method for forming carbon-carbon double bonds with control over their position.

General Mechanism: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of this compound to form a betaine intermediate, which then cyclizes to an oxaphosphetane. The oxaphosphetane subsequently collapses to form the alkene and triphenylphosphine oxide.[8]

Caption: Mechanism of the Wittig reaction with this compound.

The stereochemical outcome of the Wittig reaction (E/Z selectivity) depends on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[9]

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[10] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[11] The HWE reaction generally provides excellent selectivity for the (E)-alkene.[12][13]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate [12][13][14]

-

Materials: this compound, triethyl phosphonoacetate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl).

-

Procedure:

-

To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Table 3: Predicted Olefination Reactions of this compound

| Reagent | Expected Major Product | Stereoselectivity |

|---|---|---|

| Ph₃P=CH₂ | 1-Phenyl-1,3-butadiene | Z (if non-stabilized) |

| Ph₃P=CHCO₂Et | Ethyl 4-phenyl-2,4-pentadienoate | E (stabilized ylide) |

| (EtO)₂P(O)CH₂CO₂Et / NaH | Ethyl 4-phenyl-2,4-pentadienoate | E |

Oxidation and Reduction Reactions

This compound can be oxidized to the corresponding carboxylic acid, 2-phenylacrylic acid. Common oxidizing agents for aldehydes include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) (Tollens' reagent).

Experimental Protocol: Oxidation with Silver(I) Oxide (Hypothetical)

-

Materials: this compound, silver nitrate (AgNO₃), sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH), ethanol, water.

-

Procedure:

-

Prepare Tollens' reagent by adding a few drops of NaOH solution to an aqueous solution of AgNO₃ to precipitate silver(I) oxide. Then, add aqueous NH₄OH dropwise until the precipitate dissolves, forming the diamminesilver(I) complex.

-

Dissolve this compound in ethanol and add it to the freshly prepared Tollens' reagent.

-

Gently warm the mixture in a water bath. The formation of a silver mirror or a black precipitate of silver indicates a positive reaction.

-

After the reaction is complete, acidify the mixture with dilute HCl to precipitate the 2-phenylacrylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

The carbonyl group of this compound can be reduced to a primary alcohol, 2-phenyl-2-propen-1-ol. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For selective 1,2-reduction of α,β-unsaturated aldehydes without affecting the double bond, diisobutylaluminium hydride (DIBAL-H) at low temperatures is often employed.[15]

Experimental Protocol: Reduction with Diisobutylaluminium Hydride (DIBAL-H) [16][17]

-

Materials: this compound, diisobutylaluminium hydride (DIBAL-H, 1 M solution in hexanes), anhydrous diethyl ether or dichloromethane, saturated aqueous ammonium chloride (NH₄Cl).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether and cool the solution to -78 °C under an inert atmosphere.

-

Add DIBAL-H (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature, resulting in the formation of a white precipitate.

-

Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

-

Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-phenyl-2-propen-1-ol.

-

Table 4: Summary of Oxidation and Reduction of this compound

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | Ag₂O, NH₄OH | 2-Phenylacrylic acid |

| Reduction (1,2-) | DIBAL-H, -78 °C | 2-Phenyl-2-propen-1-ol |

| Reduction (complete) | NaBH₄ or LiAlH₄ | 2-Phenylpropan-1-ol |

This compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, are highly efficient for generating molecular complexity.[18] this compound, with its aldehyde functionality, is a suitable component for several important MCRs.

Passerini Reaction

The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[19]

General Reaction: this compound + R¹-COOH + R²-NC → α-acyloxy amide

References

- 1. This compound | C9H8O | CID 10312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ugi reaction - Wikipedia [en.wikipedia.org]

- 3. Ch18: Organocopper reagents [chem.ucalgary.ca]

- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. US10906912B2 - Pharmaceutical intermediates and methods for preparing the same - Google Patents [patents.google.com]

- 7. Passerini Reaction [organic-chemistry.org]

- 8. adichemistry.com [adichemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. Triethyl phosphonoacetate - Enamine [enamine.net]

- 14. benchchem.com [benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. rsc.org [rsc.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. Passerini reaction - Wikipedia [en.wikipedia.org]

- 19. grokipedia.com [grokipedia.com]

Atropaldehyde: A Deep Dive into its Biological Significance and Toxicological Mechanisms

For Immediate Release

[City, State] – [Date] – A comprehensive technical whitepaper has been released today, detailing the biological significance and functional impact of atropaldehyde, a reactive metabolite of the antiepileptic drug felbamate. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, focusing on the compound's toxicological profile and its interactions with key cellular detoxification pathways.

This compound, a highly reactive α,β-unsaturated aldehyde, has been identified as a key player in the hepatotoxicity and aplastic anemia associated with felbamate therapy.[1] Its primary biological significance lies in its ability to inhibit critical enzymes responsible for cellular defense against reactive aldehydes, namely aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST).[1] This inhibition disrupts cellular homeostasis and can lead to cell death, particularly in the liver where felbamate is metabolized.[1]

This whitepaper synthesizes the current understanding of this compound's mechanism of action, presenting available quantitative data on its enzymatic inhibition and cytotoxicity. It also outlines the metabolic pathway leading to its formation from felbamate and provides detailed experimental methodologies for assays crucial to understanding its effects.

Core Biological Function: Enzyme Inhibition and Cytotoxicity

The central role of this compound in a biological context is its function as a potent inhibitor of aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST).[1] These enzymes are crucial for the detoxification of both endogenous and exogenous aldehydes. By inactivating ALDH and GST, this compound can lead to an accumulation of reactive aldehyde species, contributing to cellular stress and toxicity.[1] Studies have demonstrated that this compound's inhibitory action leads to a loss of hepatocyte viability.[1]

The formation of this compound from felbamate is a bioactivation process, meaning the metabolite is more toxic than the parent drug.[1] This metabolic activation is a critical consideration in the safety assessment of felbamate and other structurally related compounds.

Quantitative Analysis of this compound's Biological Activity

To provide a clear perspective on the potency of this compound, the following table summarizes key quantitative data from in vitro studies.

| Parameter | Value | Cell/Enzyme System | Reference |

| ALDH Inhibition | Concentration-dependent | Human liver tissue | [1] |

| GST Inhibition | Concentration-dependent | Human liver tissue | [1] |

| Cytotoxicity | Loss of hepatocyte viability | Human hepatocytes | [1] |

Further quantitative data from specific studies would be populated here as they become available in the scientific literature.

Signaling and Metabolic Pathways

The primary pathway involving this compound is its formation from felbamate and its subsequent interaction with detoxification enzymes. This can be visualized as a linear metabolic process leading to a toxic outcome.

Experimental Protocols

Understanding the biological impact of this compound requires robust experimental methods. Below are outlines of key experimental protocols used to assess its activity.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on ALDH activity.

Methodology:

-

Human liver cytosol is prepared as the source of ALDH.

-

The assay is typically performed in a spectrophotometer by monitoring the reduction of NAD+ to NADH at 340 nm.

-

Propionaldehyde or another suitable aldehyde substrate is used to initiate the enzymatic reaction.

-

Varying concentrations of this compound are pre-incubated with the liver cytosol.

-

The reaction is initiated by the addition of the substrate, and the rate of NADH formation is measured.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

Glutathione S-Transferase (GST) Inhibition Assay

Objective: To quantify the inhibition of GST activity by this compound.

Methodology:

-

Human liver cytosol serves as the source of GST.

-

The assay measures the conjugation of glutathione (GSH) to a substrate, such as 1-chloro-2,4-dinitrobenzene (CDNB).

-

The formation of the resulting conjugate is monitored spectrophotometrically at 340 nm.

-

This compound at various concentrations is pre-incubated with the liver cytosol and GSH.

-

The reaction is started by the addition of CDNB.

-

The rate of conjugate formation is measured, and the percentage of inhibition is determined relative to a control without this compound.

Hepatocyte Viability Assay

Objective: To assess the cytotoxic effect of this compound on liver cells.

Methodology:

-

Primary human hepatocytes are cultured in appropriate media.

-

Cells are treated with a range of this compound concentrations for a specified period (e.g., 24 hours).

-

Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

A dose-response curve is generated to determine the concentration of this compound that causes 50% cell death (IC50).

Concluding Remarks

The available scientific literature firmly establishes the biological significance of this compound as a toxic metabolite of felbamate. Its primary function is the disruption of cellular detoxification mechanisms through the inhibition of ALDH and GST, leading to hepatotoxicity. For drug development professionals, the case of this compound underscores the critical importance of evaluating the bioactivation of drug candidates and the potential for reactive metabolite formation. Future research may explore the potential for developing protective agents that can mitigate the toxic effects of this compound or similar reactive aldehydes.

This whitepaper serves as a foundational resource for understanding the core biological and toxicological aspects of this compound. The provided data, pathway diagrams, and experimental protocols offer a framework for further investigation into this and other reactive drug metabolites.

References

Atropaldehyde: A Technical Guide on its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropaldehyde (2-phenylpropenal) is an α,β-unsaturated aldehyde that has garnered significant interest in the fields of organic synthesis and pharmacology. Its reactive nature makes it a versatile intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals, fragrances, and dyes. However, its reactivity is also implicated in the toxicities of certain xenobiotics, most notably the anti-epileptic drug felbamate. This technical guide provides a comprehensive overview of this compound, focusing on its historical context, synthesis, chemical properties, and its role in drug metabolism and toxicity.

Historical Context

While the precise date and discoverer of this compound remain elusive in the historical record, the broader class of aldehydes has a rich history. The first synthesis of an aldehyde is often attributed to Justus von Liebig in 1835. The systematic study and synthesis of various aldehydes expanded throughout the 19th century, driven by the burgeoning field of organic chemistry. The development of synthetic methods for α,β-unsaturated aldehydes, a class to which this compound belongs, was a significant advancement, enabling the construction of complex organic molecules. The modern understanding of this compound's significance has been largely shaped by research into the metabolism of the anti-epileptic drug felbamate, where it was identified as a reactive and potentially toxic metabolite.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| CAS Number | 4432-63-7 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 92-94 °C at 12 mmHg | [2] |

| Density | 1.041 g/cm³ | |

| Melting Point | Not available | |

| Solubility | Insoluble in water, soluble in organic solvents |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory preparation involves the Wittig reaction or a related olefination reaction starting from benzaldehyde. Another established method is the dehydration of a corresponding aldol addition product. The following protocol is adapted from a procedure for a related compound in Organic Syntheses, a highly reputable source for reliable synthetic methods.[3]

Reaction Scheme:

Materials and Equipment:

-

Benzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Aldol Condensation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of sodium hydroxide in water is prepared and cooled in an ice bath. A solution of benzaldehyde in diethyl ether is added to the flask. Acetaldehyde is then added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is stirred for several hours at room temperature.

-

Work-up: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Dehydration and Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3-hydroxy-2-phenylpropanal. This intermediate is then subjected to acid- or base-catalyzed dehydration. The resulting crude this compound is purified by vacuum distillation to yield the final product.

Expected Yield: 60-70%

Biological Significance: Role in Felbamate Metabolism

This compound has been identified as a key reactive metabolite in the biotransformation of the anti-epileptic drug felbamate. The metabolism of felbamate is a critical area of study due to the drug's association with idiosyncratic hepatotoxicity and aplastic anemia.[4]

Metabolic Pathway of Felbamate to this compound:

The metabolic activation of felbamate to this compound is a multi-step process that occurs primarily in the liver.

Caption: Metabolic activation of felbamate to the reactive metabolite this compound.

Detoxification of this compound:

Due to its reactive nature, this compound can covalently bind to cellular macromolecules, leading to cellular damage and toxicity. The cell has detoxification pathways to mitigate the harmful effects of this compound, primarily involving aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST).

Caption: Detoxification and toxicity pathways of this compound.

The balance between the metabolic activation of felbamate to this compound and the subsequent detoxification of this reactive aldehyde is a critical determinant of the drug's safety profile.

Conclusion

This compound is a molecule of significant interest due to its dual role as a versatile synthetic intermediate and a key player in drug-induced toxicity. A thorough understanding of its chemical properties, synthesis, and biological reactivity is crucial for researchers in organic chemistry and drug development. Further investigation into the historical origins of this compound's discovery would provide a more complete picture of its scientific journey. The insights gained from studying this compound's role in felbamate metabolism underscore the importance of understanding the formation and fate of reactive metabolites in drug design and safety assessment.

References

- 1. This compound | C9H8O | CID 10312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - First attempt at the rearrangement of 2-phenylpropanal - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reactivity of this compound, a felbamate metabolite in human liver tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Atropaldehyde: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropaldehyde (2-phenylpropenal) is a reactive α,β-unsaturated aldehyde. While its reactivity and potential toxicological implications, particularly as a metabolite of the drug felbamate, have been investigated, its natural occurrence is less documented. This technical guide provides a comprehensive overview of the known natural sources of this compound, highlighting the significant gaps in quantitative data and biosynthetic understanding. It also outlines a detailed, generalized experimental protocol for the isolation and analysis of this compound from insect sources, based on established methodologies for volatile and venom compounds. This guide aims to serve as a foundational resource for researchers interested in exploring the natural roles and potential applications of this compound.

Natural Occurrence of this compound

This compound has been identified as a natural product in the animal kingdom, specifically within the chemical arsenal of certain ant species. The available literature indicates its presence in the following species:

-

Leptogenys processionalis

-

Pogonomyrmex rugosus (the rough harvester ant)[1]

These findings suggest a potential role for this compound in the chemical ecology of these insects, possibly as a component of their venom or defensive secretions. Ant venoms are complex chemical mixtures containing a variety of bioactive compounds, including peptides, proteins, alkaloids, and other small molecules, used for predation, defense, and communication.[2][3][4][5][6][7][8][9][10][11][12] The presence of a reactive aldehyde like this compound could contribute to the potent biological effects of these secretions.

Quantitative Data

A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound from its natural sources. To date, no studies have been published that report the concentration or yield of this compound from Leptogenys processionalis or Pogonomyrmex rugosus. This lack of quantitative data is a major limitation in understanding the ecological significance and potential pharmacological relevance of naturally occurring this compound.

Table 1: Quantitative Data on this compound from Natural Sources

| Natural Source | Organism | Compound | Concentration/Yield | Reference |

| Insecta | Leptogenys processionalis | This compound | Data not available | N/A |

| Insecta | Pogonomyrmex rugosus | This compound | Data not available | N/A |

Biosynthesis of this compound

The biosynthetic pathway for this compound in Leptogenys processionalis and Pogonomyrmex rugosus has not been elucidated. The metabolic origin of this α,β-unsaturated aldehyde in these organisms remains an open area for future research. Understanding the biosynthetic route would provide valuable insights into the regulation and ecological function of this compound in these species.

Experimental Protocols: A Proposed Workflow for Isolation and Analysis

While specific protocols for this compound isolation from the identified ant species are not available, a general workflow can be proposed based on established methods for the analysis of volatile and non-volatile compounds from insect venom and glands. The following protocol outlines a comprehensive approach from sample collection to analysis.

Sample Collection and Preparation

-

Insect Collection: Collect specimens of Leptogenys processionalis or Pogonomyrmex rugosus from their natural habitat.

-

Venom/Gland Extraction:

-

Venom Milking: For larger ants, venom can be "milked" by inducing a stinging response on a suitable substrate (e.g., parafilm).

-

Gland Dissection: Dissect the venom glands and other relevant glands (e.g., Dufour's gland) under a stereomicroscope in a cold physiological saline solution.

-

-

Solvent Extraction:

-

Immediately transfer the collected venom or dissected glands into a vial containing a suitable organic solvent (e.g., hexane, dichloromethane, or ethyl acetate) to extract the volatile and semi-volatile compounds.

-

For quantitative analysis, a known internal standard should be added at this stage.

-

-

Concentration: Carefully concentrate the solvent extract under a gentle stream of nitrogen to a final volume suitable for analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the identification and quantification of volatile and semi-volatile compounds like this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC inlet in splitless mode to maximize sensitivity.

-

GC Oven Program:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: Increase the temperature at a rate of 5-10°C/min to 250-280°C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometry:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 400.

-

-

Identification:

-

Compare the retention time of the unknown peak with that of an authentic this compound standard.

-

Compare the mass spectrum of the unknown peak with the mass spectrum of the authentic standard and with reference libraries (e.g., NIST, Wiley).

-

-

Quantification:

-

Generate a calibration curve using a series of known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.

-

Visualizations

Proposed Experimental Workflow

Caption: Proposed workflow for this compound isolation and analysis.

Logical Relationship for this compound Identification

Caption: Logic for the confirmed identification of this compound.

Conclusion and Future Directions

The presence of this compound in the ants Leptogenys processionalis and Pogonomyrmex rugosus opens up new avenues for research in chemical ecology and natural product chemistry. However, the current understanding is severely limited by the absence of quantitative data and knowledge of its biosynthesis. Future research should prioritize:

-

Quantitative analysis of this compound in the venom and glands of these ant species to understand its relative abundance.

-

Bioassays to determine the specific ecological role of this compound (e.g., defense, predation, communication).

-

Biosynthetic studies , potentially using isotopic labeling, to elucidate the metabolic pathways leading to this compound formation.

Addressing these research gaps will be crucial for a comprehensive understanding of the natural significance of this compound and for exploring its potential applications in drug development and other fields.

References

- 1. Peptide toxins that target vertebrate voltage-gated sodium channels underly the painful stings of harvester ants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. Update on the defensive chemicals of the little black ant, Monomorium minimum (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Peptide Venom Composition of the Fierce Stinging Ant Tetraponera aethiops (Formicidae: Pseudomyrmecinae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteinaceous Venom Expression of the Yellow Meadow Ant, Lasius flavus (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Venom Function of a New Species of Megalomyrmex Forel, 1885 (Hymenoptera: Formicidae) | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Proteinaceous Venom Expression of the Yellow Meadow Ant, Lasius flavus (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insect venom phospholipases A1 and A2: Roles in the envenoming process and allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 11. A harvester ant venom: chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A hemolytic polypeptide from the venom of the red harvester ant, Pogonomyrmex barbatus - PubMed [pubmed.ncbi.nlm.nih.gov]

Atropaldehyde: A Technical Guide to its Thermodynamic and Kinetic Properties for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropaldehyde (2-phenylpropenal) is a reactive α,β-unsaturated aldehyde of significant interest in drug development and toxicology. As a metabolite of the anticonvulsant drug felbamate, its high reactivity is implicated in the drug's associated hepatotoxicity.[1] Understanding the thermodynamic and kinetic properties of this compound is crucial for predicting its stability, reactivity with biological macromolecules, and potential for adverse drug reactions. This technical guide provides a comprehensive overview of the core thermodynamic and kinetic characteristics of this compound, detailed experimental protocols for their determination, and computational approaches to model its behavior.

Introduction

This compound's chemical structure, featuring a carbonyl group conjugated with a carbon-carbon double bond, makes it a potent Michael acceptor.[2][3][4][5] This reactivity allows it to readily form covalent adducts with biological nucleophiles, such as the thiol groups in glutathione (GSH) and cysteine residues in proteins.[6] The depletion of cellular antioxidants like GSH and the inhibition of critical enzymes, including aldehyde dehydrogenase (ALDH), are key mechanisms of its toxicity.[1] A thorough understanding of the thermodynamic stability and kinetic reactivity of this compound is therefore essential for risk assessment and the design of safer pharmaceuticals.

Thermodynamic Properties of this compound

Computational Thermochemistry

Density Functional Theory (DFT) is a robust computational method for calculating the thermochemical properties of organic molecules.[7][8][9][10][11][12][13] By employing a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), it is possible to obtain accurate predictions of key thermodynamic parameters.[8]

Table 1: Computationally Derived Thermodynamic Properties of this compound

| Property | Symbol | Predicted Value (Method) | Significance in Drug Development |

| Standard Enthalpy of Formation | ΔH°f | Value to be calculated | Indicates the stability of the molecule relative to its constituent elements. |

| Standard Gibbs Free Energy of Formation | ΔG°f | Value to be calculated | Determines the spontaneity of the formation of the molecule under standard conditions. |

| Standard Molar Entropy | S° | Value to be calculated | Measures the degree of randomness or disorder of the molecule. |

| Molar Heat Capacity at Constant Pressure | C_p | Value to be calculated | Relates the amount of heat required to raise the temperature of the molecule. |

Note: Specific values are not yet experimentally determined and require dedicated computational studies. The table structure is provided for when such data becomes available.

Experimental Determination of Thermodynamic Properties

Standard calorimetric techniques can be employed to experimentally determine the thermodynamic properties of this compound.

-

Sample Preparation: A precisely weighed sample of pure this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is filled with excess pure oxygen to a high pressure.

-

Immersion: The bomb is immersed in a known quantity of water in a thermally insulated container (the calorimeter).

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is carefully measured.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation can then be derived using Hess's law.

Kinetic Properties of this compound

The kinetic properties of this compound govern the rates of its reactions, which is critical for understanding its biological activity and toxicity.

Michael Addition Reactivity

As a potent Michael acceptor, this compound readily reacts with soft nucleophiles like thiols.[2][3][5] The kinetics of these reactions can be quantified by determining the second-order rate constants.

Table 2: Expected Kinetic Parameters for this compound Reactions

| Reaction | Rate Constant (k) | Activation Energy (Ea) | Significance |

| Reaction with Glutathione | To be determined | To be determined | Rate of detoxification via GSH conjugation. |

| Inhibition of Aldehyde Dehydrogenase | To be determined (Ki) | To be determined | Potency of enzyme inhibition leading to toxicity. |

Note: Specific values are not yet experimentally determined and require dedicated kinetic studies.

Experimental Determination of Kinetic Parameters

This protocol describes the determination of the second-order rate constant for the reaction of this compound with a model thiol, such as N-acetylcysteine.

-

Reagent Preparation: Prepare stock solutions of this compound and N-acetylcysteine in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Reaction Initiation: Mix the reactant solutions in a quartz cuvette at a constant temperature.

-

Spectrophotometric Monitoring: Monitor the decrease in the absorbance of this compound at its λmax over time using a UV-Vis spectrophotometer.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').

-

Second-Order Rate Constant Calculation: Determine k' at various concentrations of N-acetylcysteine. A plot of k' versus the concentration of N-acetylcysteine will yield a straight line with a slope equal to the second-order rate constant (k).

This protocol outlines the determination of the inhibitory constant (Ki) of this compound for aldehyde dehydrogenase (ALDH).[14][15][16][17]

-

Reagent Preparation: Prepare solutions of ALDH, its substrate (e.g., acetaldehyde), the cofactor NAD+, and various concentrations of this compound in a suitable assay buffer.

-

Assay Procedure:

-

In a 96-well plate, add the buffer, NAD+, and ALDH solution.

-

Add different concentrations of the this compound inhibitor to the wells.

-

Pre-incubate the enzyme and inhibitor.

-

Initiate the reaction by adding the substrate.

-

-

Monitoring: Measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm using a microplate reader.

-